N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-6(13-14)4-7-11-5-2-1-3-10-8(5)12-7/h1-3,14H,4H2,(H2,9,13)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXHFMHEMBOZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C1)N=C(N2)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide involves its interaction with specific molecular targets and pathways. For example, imidazopyridine derivatives can modulate the activity of GABA A receptors, leading to various pharmacological effects . Additionally, the compound may inhibit enzymes or interfere with cellular pathways essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazo[4,5-b]pyridine derivatives with substituted amidoxime or carboximidamide groups. Below is a comparative analysis of its structural and functional analogs:
Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridine Derivatives
*Calculated based on molecular formula.
Key Observations:
Hydrophilic Substituents (e.g., hydroxypropylamino in ): May improve aqueous solubility but reduce membrane permeability. Electron-Withdrawing Groups (e.g., trifluoromethoxy in ): Increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
Molecular Weight and Drug-Likeness :
- Derivatives with molecular weights >400 g/mol (e.g., ) may face challenges in oral bioavailability, whereas the parent compound (~244 g/mol) aligns better with Lipinski’s rules.
Biological Activity Trends: Compounds with extended side chains (e.g., pyridin-2-yl-ethylamino in ) demonstrate improved selectivity for specific enzyme isoforms, likely due to steric complementarity. The hydroxyimidamide group in the parent compound and analogs is critical for metal coordination (e.g., iron in NOS heme centers), suggesting a mechanism akin to known NOS inhibitors like L-arginine analogs .
Biological Activity
N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide (CAS Number: 107933-05-1) is a compound with significant biological activity, particularly as an inhibitor of the Akt signaling pathway. This article explores its biological properties, mechanisms of action, and potential applications in research and medicine.
- Molecular Formula : C8H9N5O
- Molecular Weight : 191.19 g/mol
- IUPAC Name : N'-hydroxy-2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanimidamide
This compound primarily functions as an Akt inhibitor . The Akt pathway is crucial for various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. Dysregulation of this pathway is often implicated in cancer progression.
Target and Mode of Action
- Target : Akt (Protein Kinase B) and its downstream target PRAS40.
- Mode of Action : The compound inhibits the phosphorylation and activation of Akt, thereby downregulating its signaling cascade. This inhibition leads to decreased cell survival signals and potentially induces apoptosis in cancer cells.
Biological Activities
This compound has been studied for various biological activities:
-
Anticancer Properties :
- The compound has shown promise in inhibiting tumor growth in various cancer cell lines by disrupting the Akt signaling pathway.
- Studies indicate that it can sensitize cancer cells to chemotherapeutic agents by enhancing apoptotic pathways.
-
Antimicrobial Activity :
- Preliminary research suggests that this compound exhibits antimicrobial properties against certain bacterial strains, although further studies are needed to establish efficacy and mechanisms.
-
Neurological Effects :
- Related imidazopyridine derivatives have been noted for their activity as GABA_A receptor agonists, suggesting potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Activity against specific bacteria | |
| Neurological | Potential GABA_A receptor modulation |
Case Studies
-
Case Study on Cancer Cell Lines :
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% inhibition at higher concentrations). This effect was attributed to the compound's ability to inhibit Akt phosphorylation.
-
Antimicrobial Testing :
- In a preliminary screening against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents, suggesting its potential as a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions starting with imidazo[4,5-b]pyridine derivatives. For example, tert-butyl-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by purification via preparative HPLC .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HR-MS) are standard for structural confirmation. Elemental analysis (C, H, N) ensures purity .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility : Tested in solvents like DMSO, acetonitrile, or ethanol using dynamic light scattering (DLS) or UV-Vis spectroscopy. Low aqueous solubility is common due to the hydrophobic imidazo[4,5-b]pyridine core .
- Stability : Stability under physiological conditions (e.g., pH 7.4 buffer) is monitored via HPLC over 24–72 hours. Degradation products are identified using LC-MS .
Q. What in vitro assays are used to screen for biological activity?
- Antimicrobial Activity : Microplate Alamar Blue Assay (MABA) is employed for anti-tubercular screening, with MIC values ≤3.12 µg/mL indicating potency .
- Enzyme Inhibition : Fluorescence polarization assays or ADP-Glo™ kinase assays measure inhibition of targets like Akt1, with IC50 values determined via dose-response curves .
Advanced Research Questions
Q. How can reaction yields be optimized during functionalization of the imidazo[4,5-b]pyridine core?
- Microwave-Assisted Synthesis : Microwave irradiation (e.g., 100–150°C, 10–30 min) with Pd/Cu co-catalysis enables efficient C-2 alkenylation, achieving yields of 50–70% .
- DFT-Guided Design : Computational studies (e.g., B3LYP/6-31G*) predict reactive sites on the core, guiding regioselective modifications. For example, electron-deficient C-2 positions favor electrophilic substitutions .
Q. How are structural contradictions resolved between computational models and crystallographic data?
- X-Ray Crystallography : Co-crystal structures (e.g., Akt1 with inhibitor at 2.25 Å resolution) validate binding modes. Discrepancies with docking simulations (e.g., Glide or AutoDock) are addressed by refining force field parameters or solvent models .
- Molecular Dynamics (MD) : MD simulations (100 ns trajectories) assess conformational stability of ligand-protein complexes, identifying key hydrophobic interactions (e.g., occlusion of ATP-binding cleft) .
Q. What strategies address low reproducibility in biological assays across research groups?
- Standardized Protocols : Use of identical cell lines (e.g., HCT-116 for Akt studies), serum-free media, and inhibitor pre-treatment times (e.g., 24 h) minimizes variability .
- Data Normalization : Internal controls (e.g., β-actin Western blots) and orthogonal assays (e.g., SPR for binding affinity) confirm target engagement .
Contradictory Data Analysis
Q. How to reconcile divergent biological activities (e.g., anti-tubercular vs. kinase inhibition) reported for similar compounds?
- Structural Variants : Subtle differences (e.g., N'-hydroxy vs. methoxy substituents) alter pharmacophore geometry. For instance, anti-tubercular activity correlates with hydroxyl groups enhancing membrane permeability , while bulky substituents improve Akt1 binding .
- Assay Conditions : Anti-tubercular MABA uses acidic pH (6.6) to mimic phagolysosomes, whereas kinase assays (pH 7.4) reflect cytosolic environments, leading to divergent structure-activity relationships .
Methodological Resources
- Synthesis : Refer to European Patent Specimens for scalable routes (e.g., Example 171 in ).
- Structural Analysis : SHELX programs (e.g., SHELXL for refinement) are recommended for crystallographic studies .
- Biological Screening : Adapt protocols from Ashwell et al. (2012) for Akt inhibition or Kumar et al. (2018) for MABA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
